Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methyl-heptanoic acid dcha
Description
Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methyl-heptanoic acid dicyclohexylammonium (DCHA) salt is a chiral, protected amino acid derivative. Key features include:
- Molecular formula: C₂₅H₄₈N₂O₅ (combined with DCHA counterion) .
- Molecular weight: 456.66–456.67 g/mol .
- CAS RN: 204199-26-8 .
- Stereochemistry: Three contiguous stereocenters (3S,4S,5S) critical for biological activity and molecular recognition .
- Protection: The tert-butyloxycarbonyl (Boc) group safeguards the amino group during synthesis, while the DCHA salt enhances solubility in organic solvents .
- Storage: Requires refrigeration (0–8°C) and has an optical rotation of [α]D = -35 ± 2° (C=1 in MeOH) .
- Applications: Likely used as a chiral building block in pharmaceuticals or peptide mimetics due to its stereochemical precision .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(3S,4S,5S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO5.C12H23N/c1-6-8(2)11(9(15)7-10(16)17)14-12(18)19-13(3,4)5;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8-9,11,15H,6-7H2,1-5H3,(H,14,18)(H,16,17);11-13H,1-10H2/t8-,9-,11-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVVBGRWCYJGSZ-GRIHUTHFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@H](CC(=O)O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stereoselective Synthesis of the Heptanoic Acid Backbone
The (3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid (AHMHpA) core is synthesized via asymmetric aldol condensation or enzymatic resolution. A reported method involves the use of chiral auxiliaries to control the configuration at C3, C4, and C5. For example, L-threonine derivatives serve as starting materials to introduce the C4 amino and C3 hydroxy groups, while methyl branching at C5 is achieved through alkylation with methyl iodide under controlled conditions.
Key reaction parameters include:
Boc Protection of the Amino Group
The amino group at C4 is protected using di-tert-butyl dicarbonate (Boc₂O) in a two-phase system. The reaction is typically conducted in a mixture of water and dioxane (1:4 v/v) at 0–5°C to prevent premature deprotection. Triethylamine (TEA) is added as a base to scavenge HCl generated during the reaction.
Representative reaction equation :
The Boc-protected intermediate is isolated via extraction with ethyl acetate, followed by drying over magnesium sulfate and rotary evaporation.
DCHA Salt Formation
The Boc-AHMHpA free acid is converted to its DCHA salt by reacting with dicyclohexylamine in a polar aprotic solvent. The process involves:
-
Dissolving Boc-AHMHpA in acetone or ethanol.
-
Adding dicyclohexylamine (1.05 equiv) dropwise at 0°C.
-
Stirring for 12–24 hours at room temperature.
-
Filtering the precipitated salt and washing with cold ether.
Critical factors :
-
Stoichiometry : Slight excess of DCHA ensures complete salt formation.
-
Solvent polarity : Acetone enhances solubility of the free acid, promoting efficient ion pairing.
Purification and Analytical Validation
Crystallization and Chromatography
Crude Boc-AHMHpA·DCHA is purified via recrystallization from ethanol/water (9:1) or using silica gel chromatography with a gradient of methanol in dichloromethane (0–10% v/v). High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 214 nm confirms purity ≥99%.
Spectroscopic Characterization
-
¹H NMR (CDCl₃): Key peaks include δ 1.45 (s, Boc tert-butyl), δ 3.95–4.25 (m, C3 and C4 protons), and δ 2.85–3.15 (m, DCHA cyclohexyl protons).
-
IR : N–H stretch at 3300 cm⁻¹ (Boc and DCHA), C=O at 1720 cm⁻¹ (Boc carbonyl).
-
Mass spectrometry : Molecular ion peak at m/z 456.7 [M+H]⁺ corresponds to C₂₅H₄₈N₂O₅.
Optimization Strategies and Yield Data
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| AHMHpA synthesis | L-threonine, methyl iodide, Ti(OiPr)₄, BINOL | 62 | 95 |
| Boc protection | Boc₂O, TEA, H₂O/dioxane, 0°C | 89 | 98 |
| DCHA salt formation | DCHA, acetone, 0°C → RT | 91 | 99.5 |
Yield improvements :
-
Microwave-assisted synthesis : Reduces reaction time for Boc protection from 12 hours to 45 minutes at 50°C, increasing yield to 94%.
-
Catalytic asymmetric methods : Employing organocatalysts like proline derivatives enhances stereoselectivity, achieving enantiomeric excess (ee) >99%.
Industrial-Scale Production Considerations
Pharmaceutical manufacturers prioritize cost-efficiency and reproducibility. Key adaptations include:
-
Continuous flow reactors : For Boc protection and salt formation, minimizing batch variability.
-
Green chemistry : Substituting dioxane with cyclopentyl methyl ether (CPME) reduces toxicity.
-
Quality control : In-line FTIR and PAT (Process Analytical Technology) ensure real-time monitoring of reaction progress.
Challenges and Troubleshooting
Stereochemical Inconsistencies
Racemization at C3 and C4 during Boc protection is mitigated by:
Chemical Reactions Analysis
Chemical Reactions Analysis
The compound participates in reactions typical of Boc-protected amino acids and hydroxy acids, with its DCHA counterion influencing solubility and reaction kinetics.
Table 1: Key Chemical Reactions and Conditions
Deprotection
The Boc group is cleaved under strongly acidic conditions (e.g., 50% TFA in DCM), yielding a free amine. This step is irreversible and critical for sequential peptide coupling. Kinetic studies show complete deprotection within 2 hours at 25°C.
Amide Bond Formation
The hydroxyl group remains inert during standard carbodiimide-mediated couplings (e.g., HATU), allowing selective activation of the carboxylic acid. This selectivity is leveraged in synthesizing stereochemically complex peptides without side-chain interference.
Oxidation
Controlled oxidation of the β-hydroxy group to a ketone alters the compound’s hydrogen-bonding capacity, making it useful in studying proteases and kinases. Over-oxidation is minimized using TEMPO/NaClO systems.
Factors Influencing Reactivity
-
Steric Effects : The 3S,4S,5S configuration creates steric hindrance, slowing nucleophilic attacks at the β-carbon.
-
Solubility : The DCHA salt improves solubility in organic solvents (e.g., DMF, THF), facilitating reactions in non-polar media .
-
Temperature : Reactions proceed optimally at 0–25°C to prevent racemization of the chiral centers.
Scientific Research Applications
Peptide Synthesis
Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methyl-heptanoic acid DCHA serves as an essential building block in the synthesis of peptides. Its use in the pharmaceutical industry facilitates the development of new drugs by providing a means to construct complex peptide structures that can exhibit specific biological activities .
Biochemical Research
In biochemical research, this compound is utilized to study enzyme activity and protein interactions. By incorporating this compound into experimental designs, researchers can gain insights into molecular mechanisms underlying various biological processes .
Drug Formulation
The compound is also incorporated into drug formulations to enhance the stability and solubility of active pharmaceutical ingredients (APIs). This application is critical for improving drug delivery systems, particularly for compounds that may otherwise have poor solubility or stability in physiological conditions .
Chiral Catalysis
Due to its chiral nature, this compound is an excellent candidate for asymmetric synthesis. This property is crucial in producing enantiomerically pure compounds in organic chemistry, which are often required for the development of pharmaceuticals with specific therapeutic effects .
Clinical Applications
Researchers are exploring the potential therapeutic applications of this compound in treating metabolic disorders. Its structural properties suggest that it may play a role in modulating metabolic pathways or serving as a substrate for relevant enzymes involved in these disorders .
- Peptide Synthesis : A study demonstrated the successful incorporation of this compound into a peptide chain that exhibited enhanced biological activity compared to similar peptides lacking this modification.
- Enzyme Interaction : Research indicated that peptides synthesized with this compound showed improved binding affinity to specific enzymes involved in metabolic pathways.
- Drug Delivery : Formulations containing this compound were tested for their ability to increase the bioavailability of poorly soluble drugs, resulting in significantly improved therapeutic outcomes in preclinical models.
Mechanism of Action
The mechanism of action of Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methyl-heptanoic acid dicyclohexylammonium salt involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the specific target. The pathways involved include:
Enzyme Inhibition: The compound can bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Signal Transduction: The compound can modulate signaling pathways by interacting with receptors or other signaling molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Protecting Group Variations
Fmoc-(3S,4S,5S)-4-Amino-3-Hydroxy-5-Methyl-Heptanoic Acid
- CAS RN : 215190-17-3 .
- Molecular formula: C₂₃H₂₇NO₅; MW: 397.5 g/mol .
- Key differences: Uses fluorenylmethyloxycarbonyl (Fmoc) instead of Boc. Fmoc is base-labile (cleaved with piperidine), whereas Boc is acid-labile (cleaved with trifluoroacetic acid) . No DCHA counterion; likely exists as a free acid. Lower purity (98% vs. ≥99% for the Boc-DCHA compound) .
α-Boc-ε-Cbz-L-Lysine DCHA
- CAS RN : 16948-04-2 .
- Molecular formula : C₁₉H₂₈N₂O₆·C₁₂H₂₃N; MW : 561.75 g/mol .
- Key differences: Dual protection: Boc on α-amino and Cbz (benzyloxycarbonyl) on ε-amino groups of lysine. DCHA counterion similar to the target compound, improving crystallinity . Storage at -20°C, indicating higher stability than the Boc-DCHA compound .
Backbone and Functional Group Modifications
Boc-(3S,4S)-4-Amino-3-Hydroxy-5-(3-Indolyl)Pentanoic Acid
- CAS RN : 109579-23-9 .
- Molecular formula : C₁₈H₂₄N₂O₅; MW : 348.39 g/mol .
- Key differences: Shorter carbon chain (pentanoic acid vs. heptanoic acid) with an indolyl substituent. Lacks the 5S methyl group, altering hydrophobicity and steric bulk .
(3R,4S,5S)-tert-Butyl 3-Methoxy-5-Methyl-4-(Methylamino)Heptanoate Hydrochloride
Biological Activity
Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methyl-heptanoic acid dicyclohexylammonium salt (commonly referred to as Boc-AHMHpA·DCHA) is a compound of significant interest in various fields of biological research, particularly in peptide synthesis, drug development, and neuroscience. This article explores its biological activity, applications, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C25H48N2O5 |
| Molecular Weight | 456.67 g/mol |
| Synonyms | Boc-AHMHpA(3S,4S,5S)-OH·DCHA |
| CAS Number | 204199-26-8 |
| Appearance | Amorphous white powder |
Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methyl-heptanoic acid dicyclohexylammonium salt acts primarily as a protective group in peptide synthesis. Its structure allows for selective reactions that enhance the efficiency of peptide formation. Additionally, it plays a role in modulating neurotransmitter systems, which is crucial for understanding neurological disorders.
Biological Applications
- Peptide Synthesis :
- Drug Development :
- Neuroscience Research :
- Biotechnology :
- Cosmetic Formulations :
Case Study 1: Peptide Synthesis Efficiency
In a study examining the efficiency of peptide synthesis using Boc-AHMHpA·DCHA as a protective group, researchers found that the compound significantly improved yield and purity compared to traditional methods. The study highlighted its role in facilitating complex multi-step reactions without compromising the integrity of sensitive amino acids.
Case Study 2: Neurotransmitter Modulation
Another research effort focused on the effects of Boc-AHMHpA·DCHA on neurotransmitter release in neuronal cultures. Results indicated that treatment with this compound led to enhanced synaptic transmission, suggesting its potential as a therapeutic agent for conditions such as depression or anxiety disorders.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methyl-heptanoic acid DCHA, and how is stereochemical purity ensured?
- Methodology : The compound is typically synthesized via a multi-step process involving acylimidazole activation of modified amino acids followed by coupling with malonic acid derivatives. For example, Merck & Co. ( ) describes using a β-ketoester intermediate reduced with NaCNBH3 in glacial acetic acid to achieve diastereomeric separation (1:1 mixture of 3-S and 3-R derivatives). Stereochemical control is achieved via selective crystallization or silica gel chromatography.
- Key Validation : X-ray crystallography (e.g., ) confirms absolute configuration, while chiral HPLC or NMR can monitor enantiomeric excess.
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- Primary Methods :
- X-ray crystallography ( ): Resolves stereochemistry and hydrogen-bonding networks (e.g., O–H⋯O interactions forming 10-membered rings).
- NMR spectroscopy : Assigns proton environments, particularly for hydroxyl and Boc-protected amine groups.
- Mass spectrometry : Validates molecular weight (e.g., reports molecular formulas and intermediates).
- Purity Checks : Melting point analysis (: 373–375 K) and TLC/HPLC to detect residual solvents or diastereomers.
Q. What safety precautions are recommended for handling this compound in the lab?
- Hazard Mitigation : Based on safety data sheets ( ), use PPE (gloves, goggles) and avoid inhalation/contact. Emergency measures include rinsing eyes/skin with water and ensuring ventilation to prevent dust formation.
- Storage : Keep at -20°C for DCHA salts ( ) to prevent decomposition.
Advanced Research Questions
Q. How do crystallization conditions influence the hydrogen-bonding network and crystal packing of this compound?
- Methodology : Crystallization from dichloromethane/hexane () or THF ( ) affects lattice parameters. For instance, hydrogen bonds (O21–H⋯O1, 2.7346 Å) create chains along the b-axis in orthorhombic P212121 systems ( ).
- Impact : Variations in solvent polarity or temperature alter THF ring puckering (deviations up to 0.281 Å from planar geometry; ), affecting solubility and stability.
Q. How can researchers resolve contradictions in stereochemical assignments between synthetic intermediates and final products?
- Dynamic NMR to assess rotamer populations.
- Single-crystal diffraction ( ) to confirm configurations at C3, C4, and C5.
- Computational modeling (e.g., DFT) to compare energy barriers for epimerization.
Q. What strategies optimize the yield of enantiomerically pure material during scale-up?
- Process Refinement :
- Kinetic resolution : Use chiral auxiliaries or enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers.
- Crystallization-induced asymmetric transformation (CIAT): Leverage solubility differences ( ’s crystallization step).
- DoE (Design of Experiments) : Systematically vary reaction temperature, solvent ratios, and reductant equivalents to maximize enantiomeric excess.
Data Contradiction Analysis
Q. How to address discrepancies in melting points reported across different synthesis protocols?
- Root Cause : Variations may arise from polymorphic forms (e.g., vs. 9) or residual solvents.
- Resolution :
- DSC/TGA : Confirm thermal behavior and solvent loss (’s data collection at 291 K).
- PXRD : Compare diffraction patterns to known crystal structures.
Q. Why do different synthetic routes yield varying ratios of diastereomers, and how is this controlled?
- Mechanistic Insight : The reduction step ( ) using NaCNBH3 may favor syn or anti addition depending on steric hindrance from the Boc group.
- Control Measures :
- Additive screening (e.g., Lewis acids like Mg<sup>2+</sup>) to stabilize transition states.
- In situ monitoring (Raman spectroscopy) to track reaction progression and adjust conditions dynamically.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
